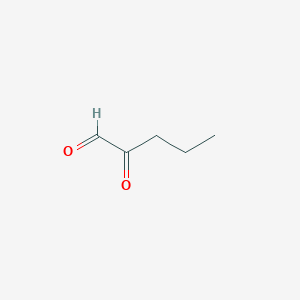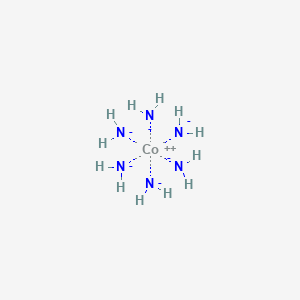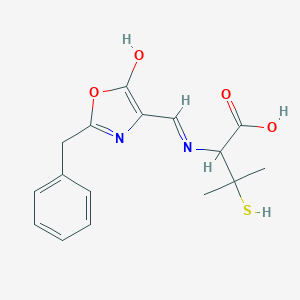
Silane, ethenylethyldimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, ethenylethyldimethyl- is a chemical compound that is widely used in scientific research. It is a type of organosilicon compound that has a variety of applications in different fields, including materials science, chemistry, and biology. In
Wissenschaftliche Forschungsanwendungen
Silane, ethenylethyldimethyl-, has a wide range of scientific research applications. It is commonly used in materials science to modify the surface properties of different materials. It is also used in organic synthesis to create new compounds and in catalysis to enhance the efficiency of chemical reactions. In biology and biochemistry, silane, ethenylethyldimethyl-, is used to modify the surface properties of biomolecules and to study the interactions between different biomolecules.
Wirkmechanismus
Silane, ethenylethyldimethyl-, works by modifying the surface properties of different materials and biomolecules. It has a unique structure that allows it to bind to different surfaces and molecules, creating new chemical interactions and modifying existing ones. The exact mechanism of action of silane, ethenylethyldimethyl-, depends on the specific application and the type of material or biomolecule involved.
Biochemische Und Physiologische Effekte
Silane, ethenylethyldimethyl-, has been shown to have a variety of biochemical and physiological effects. In some cases, it can enhance the activity of enzymes and other biomolecules, leading to increased efficiency in chemical reactions. It can also modify the surface properties of biomolecules, affecting their interactions with other molecules and cells. However, the exact effects of silane, ethenylethyldimethyl-, on different biomolecules and cells are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
Silane, ethenylethyldimethyl-, has several advantages for lab experiments. It is relatively easy to synthesize and is widely available. It can be used to modify the surface properties of different materials and biomolecules, making it a versatile tool for many different applications. However, there are also some limitations to the use of silane, ethenylethyldimethyl-, in lab experiments. It can be toxic in high concentrations, and its effects on different materials and biomolecules can be difficult to predict.
Zukünftige Richtungen
There are many possible future directions for research on silane, ethenylethyldimethyl-. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the exploration of new applications for silane, ethenylethyldimethyl-, in different fields, such as medicine and environmental science. Additionally, there is a need for more research on the biochemical and physiological effects of silane, ethenylethyldimethyl-, to better understand its potential benefits and limitations.
Synthesemethoden
Silane, ethenylethyldimethyl-, is synthesized by reacting ethenyltrimethylsilane with 1,2-dibromoethane in the presence of sodium metal. The reaction produces silane, ethenylethyldimethyl-, as the main product. This synthesis method is widely used in the laboratory and is relatively simple and cost-effective.
Eigenschaften
IUPAC Name |
ethenyl-ethyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Si/c1-5-7(3,4)6-2/h5H,1,6H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYSXMIZXJXVMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](C)(C)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339837 |
Source


|
| Record name | Silane, ethenylethyldimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, ethenylethyldimethyl- | |
CAS RN |
18163-06-9 |
Source


|
| Record name | Silane, ethenylethyldimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

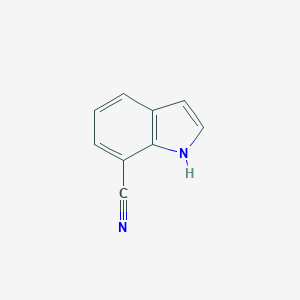
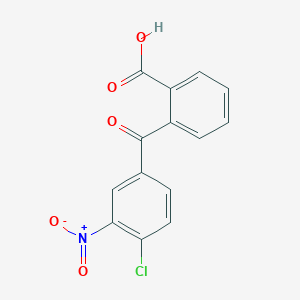
![(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B105745.png)
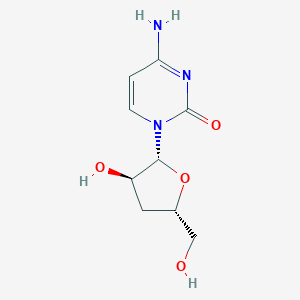

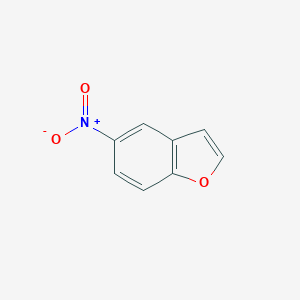
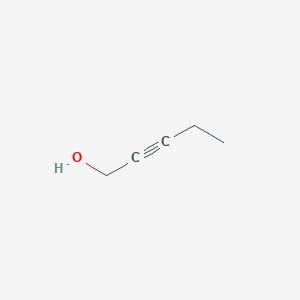
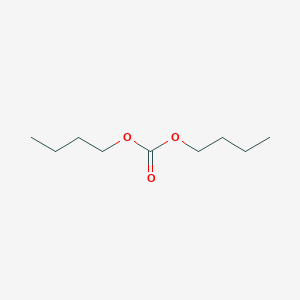
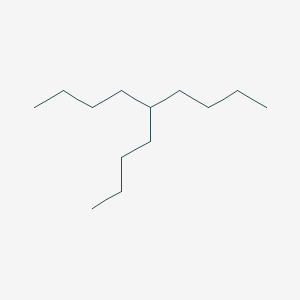
![4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B105758.png)
